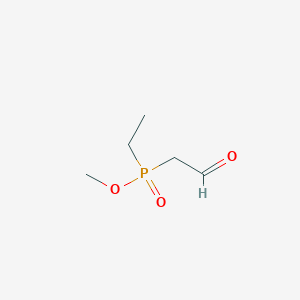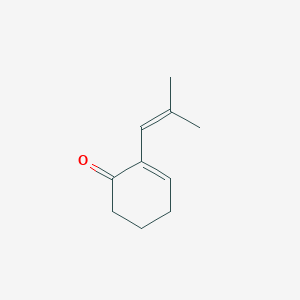
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a methylprop-1-en-1-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that utilize the aforementioned synthetic routes. These processes are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations . The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a versatile intermediate in the synthesis of various chemical products.
Biology: The compound has been proposed as a potential fluorescence probe for natural compounds.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is employed in the production of fragrances and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one involves its behavior as an efficient cheletropic trap for nitric oxide (NO) and nitrogen dioxide (NO2) radicals in the presence of oxygen . This results in the formation of EPR observable nitroxide and alkoxynitroxide, respectively . The molecular targets and pathways involved in this process include the interaction with NO and NO2 radicals, leading to the formation of stable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one include:
- L-p-mentha-1(6),8-dien-2-one
- 5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione
- Carvone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity. Its ability to act as a cheletropic trap for NO and NO2 radicals makes it particularly valuable in certain chemical and biological applications .
Eigenschaften
CAS-Nummer |
66262-15-5 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-(2-methylprop-1-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h5,7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
DWDYRRKTPYJCJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CCCCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


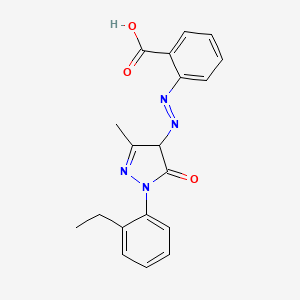

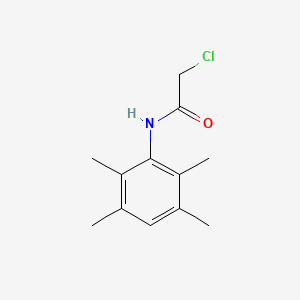
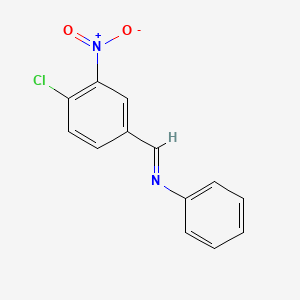
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
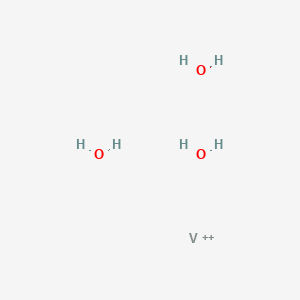
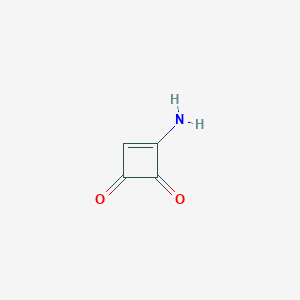
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
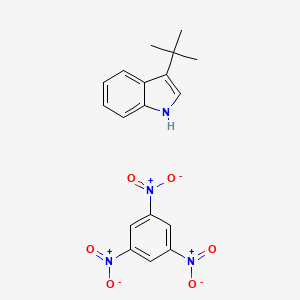
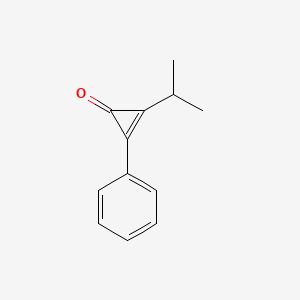
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

